Morpholin-2-ylboronic acid Morpholin-2-ylboronic acid
Brand Name: Vulcanchem
CAS No.: 2225151-85-7
VCID: VC18872215
InChI: InChI=1S/C4H10BNO3/c7-5(8)4-3-6-1-2-9-4/h4,6-8H,1-3H2
SMILES:
Molecular Formula: C4H10BNO3
Molecular Weight: 130.94 g/mol

Morpholin-2-ylboronic acid

CAS No.: 2225151-85-7

Cat. No.: VC18872215

Molecular Formula: C4H10BNO3

Molecular Weight: 130.94 g/mol

* For research use only. Not for human or veterinary use.

Morpholin-2-ylboronic acid - 2225151-85-7

Specification

CAS No. 2225151-85-7
Molecular Formula C4H10BNO3
Molecular Weight 130.94 g/mol
IUPAC Name morpholin-2-ylboronic acid
Standard InChI InChI=1S/C4H10BNO3/c7-5(8)4-3-6-1-2-9-4/h4,6-8H,1-3H2
Standard InChI Key QWBTXAJUCOPYBQ-UHFFFAOYSA-N
Canonical SMILES B(C1CNCCO1)(O)O

Introduction

Structural and Nomenclature Considerations

Chemical Identity and Nomenclature

2-Morpholinopyrimidin-5-ylboronic acid is systematically named as [2-(4-morpholinyl)-5-pyrimidinyl]boronic acid, reflecting the morpholine moiety at the pyrimidine’s 2-position and the boronic acid group at the 5-position . The compound’s IUPAC name, (2-(morpholin-4-yl)pyrimidin-5-yl)boronic acid, emphasizes its bicyclic structure, where the morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) is fused to the pyrimidine scaffold. Common synonyms include 2-morpholino-5-pyrimidineboronic acid and MFCD07375148 .

Synthesis and Reaction Optimization

Key Synthetic Routes

The most efficient synthesis involves nucleophilic aromatic substitution of 2-chloropyrimidin-5-ylboronic acid with morpholine in ethanol, catalyzed by triethylamine (Table 1) .

Table 1: Representative Synthesis of 2-Morpholinopyrimidin-5-ylboronic Acid

Starting MaterialReagentsConditionsYield
2-Chloropyrimidin-5-ylboronic acidMorpholine, triethylamineEthanol, 20°C, 1 h70%
2-Chloropyrimidin-5-ylboronic acidMorpholine, triethylamineEthanol, 80°C, 5 h68%

At ambient temperature, the reaction achieves 70% yield within 1 hour, while elevated temperatures (80°C) slightly reduce yields due to competing side reactions . Triethylamine neutralizes HCl byproducts, driving the reaction to completion. Post-synthesis, precipitation in water yields the product as a cream-colored solid .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LCMS) data confirm structural integrity:

  • 1H^1\text{H}-NMR (250 MHz, DMSO-d6): δ 8.63 (s, 2H, pyrimidine-H), 8.05 (s, 2H, B–OH), 3.68 (m, 8H, morpholine-H) .

  • LCMS (ES+): m/z 210 [M+H]+^+ .

The absence of residual starting material peaks in NMR spectra indicates high purity, while LCMS retention times (0.15 minutes) align with expected hydrophilicity .

Physicochemical and Computational Properties

Solubility and Lipophilicity

The compound exhibits high aqueous solubility (33.9–90.5 mg/mL) due to its boronic acid and morpholine groups, which enhance hydrogen bonding . Computational models predict a consensus log Po/wP_{\text{o/w}} of -1.32, indicating moderate hydrophilicity (Table 2) .

Table 2: Predicted Physicochemical Properties

PropertyValueMethod
Log Po/wP_{\text{o/w}}-1.32Consensus
Solubility (mg/mL)33.9–90.5ESOL/Ali
TPSA78.71 Ų
GI AbsorptionLow

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediate

2-Morpholinopyrimidin-5-ylboronic acid serves as a precursor for kinase inhibitors targeting oncology and inflammatory diseases. Its boronic acid group enables Suzuki couplings with aryl halides, facilitating rapid diversification of pyrimidine-based scaffolds .

Fluorescent Probes

The morpholine moiety’s electron-rich nature makes the compound suitable for designing pH-sensitive fluorescent probes. Such probes are utilized in cellular imaging to track lysosomal activity .

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